molecular formula C25H22ClN3O2S B2839858 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1206997-78-5

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2839858
CAS No.: 1206997-78-5
M. Wt: 463.98
InChI Key: XRLFRZUHFOWCOR-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a benzyl group, and a methoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The benzyl and methoxyphenyl groups are introduced through specific substitution reactions. The final step involves the formation of the thioacetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-5-(4-methoxyphenyl)-1H-imidazole: Lacks the thioacetamide linkage, which may affect its reactivity and biological activity.

    N-(3-chlorophenyl)acetamide: Lacks the imidazole ring and benzyl group, leading to different chemical and biological properties.

Uniqueness

2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity

Properties

IUPAC Name

2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c1-31-22-12-10-19(11-13-22)23-15-27-25(29(23)16-18-6-3-2-4-7-18)32-17-24(30)28-21-9-5-8-20(26)14-21/h2-15H,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLFRZUHFOWCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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